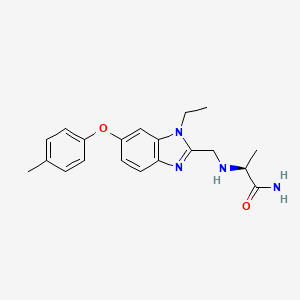
Antibacterial agent 80
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 80 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and contamination. The compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 80 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, such as halogenation, nitration, or sulfonation, to enhance the antibacterial activity of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials, solvents, and catalysts, which are carefully monitored to minimize waste and environmental impact. The final product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates, which can further react with bacterial cell components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s antibacterial efficacy.
Substitution: Halogenation and nitration are common substitution reactions that enhance the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Applications De Recherche Scientifique
Antibacterial Agent 80 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop new strategies for combating bacterial infections.
Medicine: Incorporated into pharmaceutical formulations to treat bacterial infections, particularly those caused by resistant strains.
Industry: Used in the formulation of disinfectants and preservatives to prevent bacterial contamination in various products, including food and cosmetics.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 80 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins required for bacterial growth and replication.
DNA Replication Inhibition: The compound can also interfere with bacterial DNA replication, leading to the inhibition of bacterial cell division.
Molecular Targets and Pathways: The primary molecular targets of this compound include bacterial enzymes involved in cell wall synthesis, ribosomal subunits, and DNA gyrase. By targeting these critical components, the compound effectively disrupts bacterial cellular processes, leading to bacterial death.
Comparaison Avec Des Composés Similaires
Antibacterial Agent 80 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:
Penicillin: Primarily targets cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA replication but is associated with higher resistance rates.
Uniqueness: this compound stands out due to its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity makes it a versatile and valuable tool in various applications.
Propriétés
Formule moléculaire |
C14H21N3S2 |
|---|---|
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
N-butyl-2-butylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H21N3S2/c1-3-5-8-15-12-11-7-10-18-13(11)17-14(16-12)19-9-6-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,15,16,17) |
Clé InChI |
FLGIFOSSAINPOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C=CSC2=NC(=N1)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


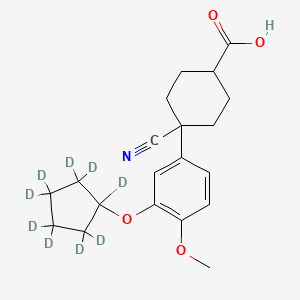
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
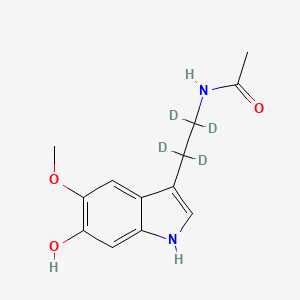
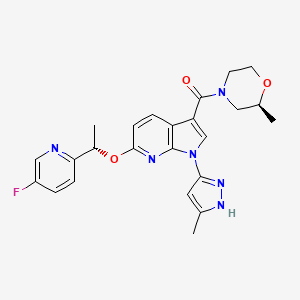

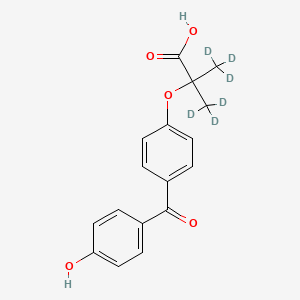
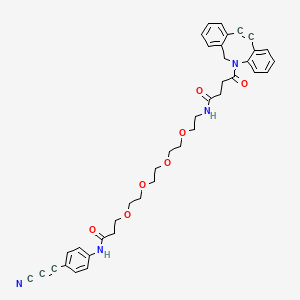
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)


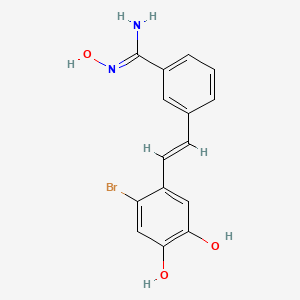
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)

